molecular formula C14H23NO5 B1492482 (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine CAS No. 287107-87-3

(R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine

Cat. No.: B1492482
CAS No.: 287107-87-3
M. Wt: 285.34 g/mol
InChI Key: SHPVYSDLQWCDJP-SNVBAGLBSA-N
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Description

(R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-ethoxy-3-oxopropanoyl substituent at the 2-position. The Boc group enhances steric protection and stability under basic conditions, while the ethoxy ester moiety contributes to its reactivity in nucleophilic acyl substitution reactions. This compound is widely utilized as an intermediate in asymmetric synthesis, particularly in the construction of pharmaceuticals and bioactive alkaloids due to its stereochemical integrity and functional versatility .

Properties

IUPAC Name

tert-butyl (2R)-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)9-11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPVYSDLQWCDJP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H23NO5
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 287107-87-3
  • Purity : Minimum 98% .

The biological activity of this compound may be attributed to its structural similarity to other pyrrolidine derivatives that exhibit significant pharmacological effects. Research indicates that compounds with pyrrolidine structures can interact with various biological targets, including receptors involved in cancer cell proliferation and invasion .

Binding Studies

In a study evaluating the binding affinities of pyrrolidinone compounds, it was found that certain derivatives could displace fluorescently-labeled peptides from their receptors, suggesting potential applications in cancer treatment . The inhibition constants (KiK_i) for these interactions ranged from 6 to 63 μM, indicating moderate binding affinity.

Anticancer Properties

Research has demonstrated that this compound and its analogs can inhibit cancer cell proliferation. For instance, one study reported that specific pyrrolidinone derivatives significantly reduced the proliferation of breast cancer cells (MDA-MB-231) and pancreatic ductal adenocarcinoma cells (PANC-1) .

Case Study: Inhibition of Cell Migration

In vitro assays revealed that certain pyrrolidine derivatives inhibited cell migration in a concentration-dependent manner. For example, compound 1f from a related series impaired MDA-MB-231 cell invasion and adhesion, while also affecting gelatinase (MMP-9) activity . This suggests a multi-faceted mechanism where both proliferation and invasive capabilities of cancer cells are targeted.

Data Table: Biological Activity Overview

CompoundTarget Cell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-23125Inhibition of proliferation and invasion
Analog 1fPANC-130Inhibition of MMP activity
Analog 4bMDA-MB-231>100No significant cytotoxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

(R)-1-Boc-2-acetylpyrrolidine: Replaces the 3-ethoxy-3-oxopropanoyl group with an acetyl group.

(R)-1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine: Substitutes the ethoxy ester with a methoxy ester.

(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine: Enantiomer with opposite stereochemistry at the pyrrolidine chiral center.

Physicochemical Properties

Property Target Compound (R)-1-Boc-2-acetylpyrrolidine (R)-1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine
Molecular Weight ~299.3 g/mol ~255.3 g/mol ~285.3 g/mol
Melting Point 142–144°C (analogous spiro compound) 120–122°C 135–137°C
Optical Rotation [α]D²⁶ +31.5 (in CHCl₃, analogous compound) +28.9 (in CHCl₃) +30.2 (in CHCl₃)
Solubility Moderate in CHCl₃, DCM; low in H₂O Higher in polar aprotic solvents Similar to target compound

Notes:

  • The higher molecular weight of the target compound compared to acetyl/methoxy analogues arises from the ethoxy ester’s larger substituent.
  • The Boc group confers similar thermal stability across analogues, but bulkier esters (e.g., ethoxy) reduce solubility in polar solvents .

Spectroscopic Data Comparison

Spectral Data Target Compound (Key Peaks) Acetyl Analogue Methoxy Analogue
¹H NMR (CDCl₃) δ 1.44 (s, Boc tert-butyl), 4.21 (q, OCH₂CH₃) δ 2.15 (s, acetyl CH₃) δ 3.75 (s, OCH₃)
¹³C NMR δ 170.5 (ester C=O), 155.2 (Boc C=O) δ 207.8 (acetyl C=O) δ 169.8 (ester C=O)
IR (cm⁻¹) 1745 (ester C=O), 1680 (Boc C=O) 1720 (acetyl C=O) 1740 (ester C=O)

Notes:

  • The ethoxy group’s quartet (q) at δ 4.21 in ¹H NMR distinguishes it from methoxy analogues .
  • Boc C=O stretches (~1680 cm⁻¹) remain consistent across analogues, while ester C=O positions vary slightly with substituent electronics.

Preparation Methods

Preparation of the Chiral Pyrrolidine Core

A key step is obtaining the (R)-configured pyrrolidine intermediate with the Boc protecting group:

  • Synthesis of (R)-1-N-Boc-3-hydroxypyrrolidine : This intermediate can be prepared via a multi-step process starting from epichlorohydrin and sodium cyanide, followed by reduction, ring closure, and Boc protection. The process involves:

    • Ring opening of epichlorohydrin with sodium cyanide and sulfuric acid to form 4-chloro-3-hydroxy-butyronitrile.
    • Reduction and cyclization using sodium borohydride and boron trifluoride etherate in tetrahydrofuran, followed by reflux and base treatment to form 3-hydroxypyrrolidine.
    • Protection of the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc anhydride) to yield (R)-1-N-Boc-3-hydroxypyrrolidine.

This method achieves a total yield of approximately 87% with product purity exceeding 95%.

Introduction of the 3-Ethoxy-3-oxopropanoyl Group

The functionalization of the 2-position of the pyrrolidine ring with the ethoxy-oxo-propionyl group is commonly achieved by:

  • Aldol Condensation Approach : Lithioethyl acetate reacts stereoselectively with Boc-protected pyrrolidine aldehydes (e.g., Boc-L-prolinal) to form the ethoxy-oxo-propionyl side chain at the 2-position. This aldol condensation proceeds with high diastereoselectivity, favoring the desired (R)-configuration at the new stereocenter.

  • After the aldol step, the Boc protecting group can be selectively removed or retained depending on downstream synthetic needs.

This approach was demonstrated in the literature where lithioethyl acetate addition to Boc-L-prolinal yielded the desired diastereomer with high stereocontrol.

Representative Synthetic Procedure Summary

Step Reaction Description Key Reagents/Conditions Yield & Purity
1 Ring opening of epichlorohydrin to 4-chloro-3-hydroxy-butyronitrile Epichlorohydrin, NaCN, H2SO4, <10°C, 2 h High yield, crude intermediate
2 Reduction and cyclization to 3-hydroxypyrrolidine NaBH4, BF3·OEt2, THF, reflux, base treatment >87% total yield (3 steps), >95% purity
3 Boc protection of pyrrolidine nitrogen Di-tert-butyl dicarbonate, THF, 3 h High purity crystalline product
4 Aldol condensation with lithioethyl acetate Lithioethyl acetate, Boc-L-prolinal, stereoselective conditions Stereoselective formation of (R)-configured side chain

Research Findings and Analysis

  • The ring-opening and cyclization sequence using epichlorohydrin and sodium cyanide is efficient for obtaining chiral hydroxypyrrolidine intermediates, with the advantage of using relatively inexpensive starting materials and scalable conditions.

  • The stereoselective aldol condensation step is crucial for installing the ethoxy-oxo-propionyl group with the desired stereochemistry. The use of lithioethyl acetate and Boc-protected pyrrolidine aldehydes ensures high diastereoselectivity, as confirmed by stereochemical analyses in the literature.

  • The Boc protecting group provides stability and selectivity during functionalization steps and can be removed under mild acidic conditions if necessary.

  • Purification typically involves extraction, drying, solvent evaporation, and crystallization from petroleum ether or other suitable solvents to achieve high purity (>95%).

Summary Table of Key Preparation Methods

Preparation Step Methodology Advantages Challenges
Chiral Pyrrolidine Synthesis Epichlorohydrin ring opening, reduction, Boc protection High yield, scalable, cost-effective Requires careful temperature control
Side Chain Installation Aldol condensation with lithioethyl acetate High stereoselectivity, direct installation Sensitive to reaction conditions
Purification Extraction, crystallization High purity product Solvent choice critical for crystallization

Q & A

Basic Questions

Q. What are the key synthetic routes for (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via Boc protection of pyrrolidine followed by functionalization at the 2-position. A common approach involves coupling 3-ethoxy-3-oxopropanoyl chloride to Boc-protected (R)-pyrrolidine under anhydrous conditions (e.g., DMF as solvent, base like triethylamine). Optimization includes controlling temperature (0–25°C), inert atmosphere, and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Monitoring by TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm stereochemistry and functional groups. The Boc group shows characteristic tert-butyl signals (~1.4 ppm), while the ethoxy-oxopropanoyl moiety exhibits carbonyl (~170 ppm in ¹³C) and ethoxy resonances (~4.1 ppm and ~1.3 ppm).
  • HPLC : Chiral HPLC validates enantiomeric purity using columns like Chiralpak AD-H and mobile phases (hexane/isopropanol).
  • X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray diffraction is preferred, as demonstrated in studies of analogous pyrrolidine derivatives .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Desiccants (e.g., silica gel) prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the Boc protecting group .

Q. What are the primary safety considerations when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; in case of exposure, rinse skin/eyes with water and seek medical attention. Spills should be neutralized with inert absorbents (vermiculite) and disposed as hazardous waste. Refer to SDS for specific first-aid measures .

Advanced Research Questions

Q. How can discrepancies between theoretical and observed NMR data be resolved?

  • Methodological Answer : Discrepancies may arise from solvent effects, dynamic processes (e.g., rotamers), or impurities. Use deuterated solvents consistently and compare with literature data for analogous compounds (e.g., Boc-protected pyrrolidines ). Variable-temperature NMR or 2D experiments (COSY, HSQC) clarify ambiguous signals. For structural ambiguity, X-ray crystallography is definitive .

Q. What strategies minimize racemization during functionalization of the pyrrolidine ring?

  • Methodological Answer : Racemization risks increase under acidic/basic conditions or elevated temperatures. Use mild coupling reagents (e.g., EDC/HOBt) and low temperatures (0–5°C). Monitor enantiopurity via chiral HPLC. Stereochemical integrity can also be preserved by pre-forming stable intermediates (e.g., oxazolidinones) .

Q. How can computational modeling predict the compound’s reactivity in coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states and activation energies for reactions like amide bond formation. Solvent effects are modeled using PCM (Polarizable Continuum Model). Software (Gaussian, ORCA) simulates IR/NMR spectra for validation. Studies on similar Boc-protected systems suggest steric hindrance at the 2-position influences reactivity .

Q. What analytical approaches identify byproducts in coupling reactions involving this compound?

  • Methodological Answer : LC-MS/MS detects low-abundance byproducts (e.g., diastereomers or hydrolyzed Boc derivatives). High-resolution mass spectrometry (HRMS) confirms molecular formulas. For mechanistic insights, isolate byproducts via preparative HPLC and characterize structurally via NMR/X-ray. Reaction monitoring (e.g., in situ IR) tracks intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
(R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine

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